molecular formula C9H4ClF3N2S B12312289 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

Cat. No.: B12312289
M. Wt: 264.66 g/mol
InChI Key: OSBYGUMKNFFPMR-UHFFFAOYSA-N
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Description

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C10H6ClF3N2S. It is part of the thiadiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the reaction of 2-(trifluoromethyl)benzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The process can be optimized by controlling the temperature and pH to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis can be carried out in large reactors with precise control over reaction parameters. The use of solvents like toluene and catalysts such as anhydrous aluminum trichloride can enhance the reaction efficiency and safety . The final product is purified through crystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit certain enzymes or disrupt cellular pathways, resulting in its antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1,2,4-thiadiazole
  • 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole stands out due to its enhanced chemical stability and biological activity, attributed to the presence of the trifluoromethyl group. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H4ClF3N2S

Molecular Weight

264.66 g/mol

IUPAC Name

5-chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

InChI

InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-3-1-2-4-6(5)9(11,12)13/h1-4H

InChI Key

OSBYGUMKNFFPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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